

Ethyl 2-bromo-5-methylthiazole-4-carboxylate spectral data (NMR, IR, MS)

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Compound of Interest

Compound Name: Ethyl 2-bromo-5-methylthiazole-4-carboxylate

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An In-depth Technical Guide Spectral Data Analysis of **Ethyl 2-bromo-5-methylthiazole-4-carboxylate**

Executive Summary

This technical guide provides a comprehensive analysis of the core spectroscopic data for **Ethyl 2-bromo-5-methylthiazole-4-carboxylate** (CAS: 56355-62-5).^{[1][2]} As a functionalized thiazole, this heterocyclic compound serves as a valuable building block in medicinal chemistry and materials science. Accurate structural elucidation is paramount for its application in synthesis and drug development. This document details the expected spectral characteristics from Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating predictive data with fundamental spectroscopic principles, this guide offers a robust framework for the characterization of this molecule, explaining the causality behind spectral features and providing validated experimental protocols for data acquisition.

Chapter 1: Molecular Structure and Physicochemical Properties

The foundational step in any spectral analysis is a thorough understanding of the molecule's structure. **Ethyl 2-bromo-5-methylthiazole-4-carboxylate** possesses a thiazole core, a five-

membered aromatic ring containing both sulfur and nitrogen. This core is substituted with a bromine atom at the C2 position, a methyl group at C5, and an ethyl carboxylate group at C4.

Key Physicochemical Properties:

Property	Value	Source
CAS Number	56355-62-5	[1] [2]
Molecular Formula	C ₇ H ₈ BrNO ₂ S	[1]
Molecular Weight	250.11 g/mol	[1]

| Physical Form | Solid ||

The strategic placement of these functional groups dictates the electronic environment of each atom, which in turn governs the output of spectroscopic techniques. The atom numbering convention used throughout this guide is presented in the diagram below.

Caption: Molecular structure of **Ethyl 2-bromo-5-methylthiazole-4-carboxylate** with atom numbering.

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[\[3\]](#) By analyzing the chemical shifts, integrations, and coupling patterns, a definitive structure can be established.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms (protons). For **Ethyl 2-bromo-5-methylthiazole-4-carboxylate**, three distinct signals are expected, corresponding to the ethyl ester protons and the methyl group protons on the thiazole ring.

Expertise in Action: Why No Thiazole Proton? A key feature of the predicted spectrum is the absence of any signals in the aromatic region for the thiazole ring itself. This is a direct

consequence of the substitution pattern: positions C2, C4, and C5 are all fully substituted, leaving no protons directly attached to the heterocyclic core. This "silent" aromatic region is a crucial first clue in structural verification.

Predicted ^1H NMR Data (Solvent: CDCl_3 , 400 MHz):

Signal Assignment	Predicted			Rationale
	Chemical Shift (δ , ppm)	Multiplicity	Integration	
Ethyl - CH_2 - (C10-H)	~ 4.40	Quartet (q)	2H	Protons are adjacent to an electronegative oxygen atom and coupled to the - CH_3 group ($J \approx 7.1$ Hz).
Methyl - CH_3 (C6-H)	~ 2.75	Singlet (s)	3H	Attached to the electron-rich thiazole ring; no adjacent protons to couple with. The position is influenced by the aromatic ring current. [4]

| Ethyl - CH_3 (C11-H) | ~ 1.40 | Triplet (t) | 3H | Protons are coupled to the adjacent - CH_2 - group ($J \approx 7.1$ Hz). |

^{13}C NMR Spectral Analysis

The ^{13}C NMR spectrum reveals the number of chemically distinct carbon environments.[\[5\]](#) Proton-decoupled spectra are standard, where each unique carbon appears as a singlet.

Predicted ^{13}C NMR Data (Solvent: CDCl_3 , 100 MHz):

Signal Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
Ester C=O (C7)	~ 162.0	Carbonyl carbon of an ester, typically found in this downfield region.[6]
Thiazole C4	~ 148.0	Attached to the electron-withdrawing ester group.
Thiazole C2	~ 142.0	Attached to two electronegative heteroatoms (N and S) and a bromine atom.
Thiazole C5	~ 130.0	Attached to the methyl group.
Ethyl -CH ₂ - (C10)	~ 61.5	Methylene carbon attached to the ester oxygen.
Ethyl -CH ₃ (C11)	~ 14.5	Terminal methyl carbon of the ethyl group.

| Methyl -CH₃ (C6) | ~ 12.5 | Methyl carbon attached to the thiazole ring. |

Experimental Protocol: NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

- Sample Preparation: Dissolve approximately 10-20 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- ¹H NMR Acquisition:
 - Acquire the spectrum using a standard pulse program.

- Set the spectral width to cover a range of 0-12 ppm.
- Employ an acquisition time of 2-4 seconds and a relaxation delay of 1-5 seconds.
- Accumulate a sufficient number of scans (typically 16 or more) to achieve an adequate signal-to-noise ratio.[7]
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.
 - Set the spectral width to 0-200 ppm.
 - Use an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds to ensure proper relaxation of quaternary carbons.[7]
- Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for ^1H and ^{13}C spectra.

Chapter 3: Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[7]

Spectral Interpretation

The IR spectrum of **Ethyl 2-bromo-5-methylthiazole-4-carboxylate** is dominated by features characteristic of the ethyl ester and the substituted thiazole ring.

Expertise in Action: Distinguishing Esters from Carboxylic Acids A common challenge in synthesis is confirming the complete conversion of a carboxylic acid to an ester. IR spectroscopy provides a definitive answer. The spectrum of the target ester will feature a strong C=O stretch around 1720 cm^{-1} and lack the very broad O-H stretch (typically $2500\text{-}3300\text{ cm}^{-1}$) that is characteristic of a carboxylic acid's hydrogen-bonded dimer.[8]

Predicted FT-IR Data (KBr Pellet or ATR):

Wavenumber (cm ⁻¹)	Intensity	Vibrational Assignment
~ 2980	Medium	C-H stretch (aliphatic -CH ₃ , -CH ₂)
~ 1720	Strong, Sharp	C=O stretch (ester carbonyl)[9] [10]
~ 1540	Medium	C=N stretch (thiazole ring)
~ 1250	Strong	C-O stretch (asymmetric, ester)[10]
~ 1100	Strong	C-O stretch (symmetric, ester)

| < 700 | Medium | C-Br stretch |

Experimental Protocol: FT-IR Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology (ATR Technique):

- Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.
- Acquisition: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance

spectrum.

Chapter 4: Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and structural details based on its fragmentation pattern upon ionization.[\[11\]](#)

Analysis of the Mass Spectrum

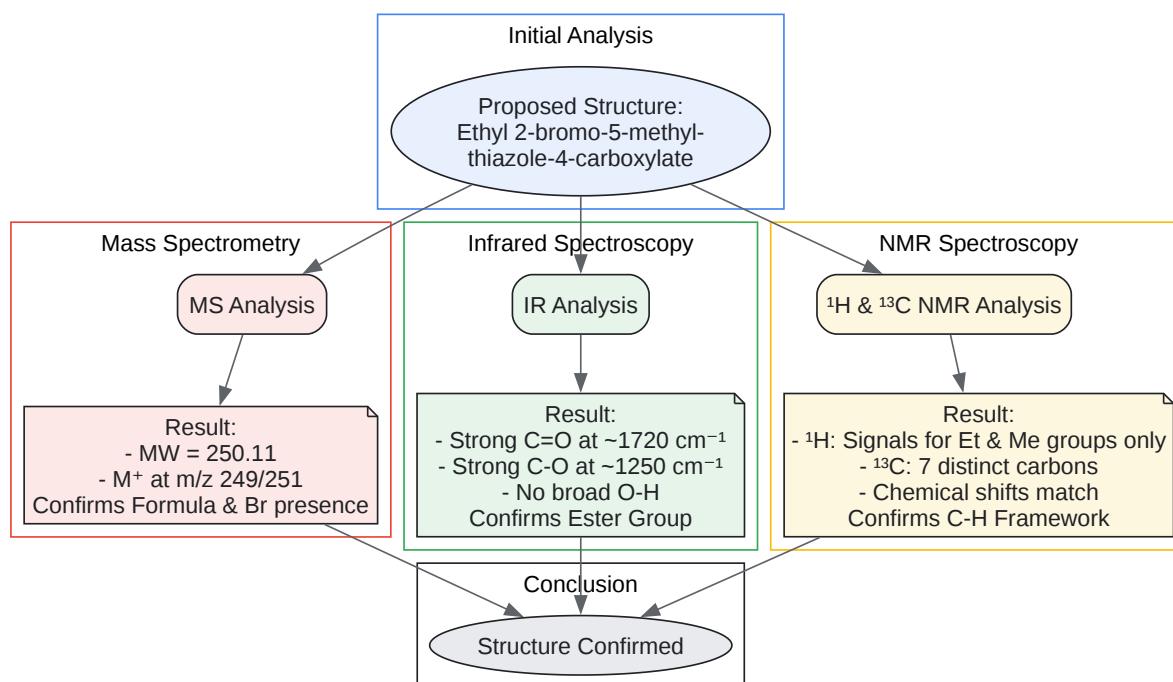
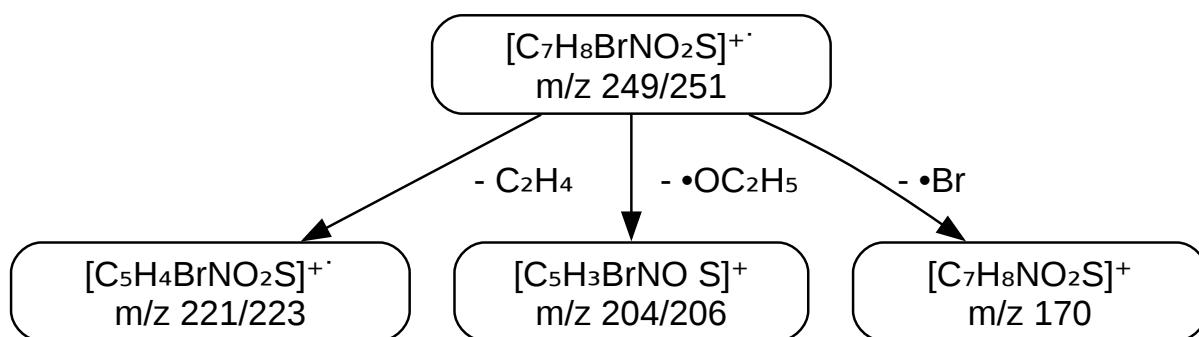
For **Ethyl 2-bromo-5-methylthiazole-4-carboxylate**, Electron Ionization (EI) is a common method.

Expertise in Action: The Bromine Isotopic Signature A hallmark of a bromine-containing compound is its distinctive isotopic pattern. Bromine has two stable isotopes, ^{79}Br and ^{81}Br , in nearly a 1:1 natural abundance.[\[12\]](#) Consequently, the molecular ion will appear as a pair of peaks of almost equal intensity, separated by 2 m/z units (M^+ and $\text{M}+2$). The presence of this doublet is irrefutable evidence of a single bromine atom in the molecule and its fragments.

Predicted Fragmentation Data (EI-MS):

m/z (charge/mass ratio)	Proposed Fragment	Rationale
251/249	$[\text{M}]^+$	Molecular ion peak, showing the characteristic 1:1 isotopic pattern for Bromine.
223/221	$[\text{M} - \text{C}_2\text{H}_4]^+$	Loss of ethylene via McLafferty rearrangement of the ethyl ester.
206/204	$[\text{M} - \text{OC}_2\text{H}_5]^+$	Loss of the ethoxy radical from the ester group.
170	$[\text{M} - \text{Br}]^+$	Loss of a bromine radical.

| 83 | $[\text{C}_4\text{H}_3\text{S}]^+$ | Fragment corresponding to a methyl-substituted thienyl-like cation, indicative of thiazole ring cleavage.[\[13\]](#) |



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